7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 7-azaspiro[4.4]nonane core with a 2-thia (sulfur) substitution, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at position 7, and a carboxylic acid moiety at position 7. The spiro architecture introduces conformational rigidity, while the sulfur atom and Fmoc group enhance its utility in peptide synthesis and metal-binding applications. Its molecular weight, calculated as C₃₀H₂₇NO₅S, is 537.6 g/mol, with key spectral data including HRMS-ESI m/z 740.2219 (M+Na) and characteristic NMR signals for Fmoc and spirocyclic protons .
Properties
Molecular Formula |
C23H23NO4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C23H23NO4S/c25-21(26)20-11-24(13-23(20)9-10-29-14-23)22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
InChI Key |
VXLUIWYXGLLRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves the use of Fmoc-protected amino acids and dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and piperidine for deprotection steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs such as spirocyclic frameworks, Fmoc protection, and carboxylic acid groups but differ in heteroatom composition, ring size, and substituents:
Physicochemical and Spectral Properties
- Sulfur vs. Oxygen Substitution : The target’s 2-thia group (C-S bond) reduces polarity compared to oxygen analogs (e.g., ’s 5-oxa derivative), affecting solubility and HPLC retention.
- Spiro Ring Size : Smaller spiro[3.5] rings () exhibit higher ring strain than the target’s [4.4] system, influencing thermal stability.
- Mass Spectrometry : The target’s HRMS-ESI (m/z 740.2219) provides precise mass confirmation, distinguishing it from carbazole derivatives (e.g., ’s m/z 364).
Biological Activity
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its effects on cellular processes, molecular mechanisms, and relevant case studies.
The compound features a complex structure that influences its interaction with biological systems. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, such as carboxylesterases, by binding to their active sites, leading to altered enzyme activity and subsequent changes in metabolic pathways.
- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors and regulatory proteins, which may result in upregulation or downregulation of target genes .
- Cell Signaling Pathways : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for various cellular responses.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations above 50 µM, the compound exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in macrophages when treated with lipopolysaccharide (LPS), indicating its potential role in inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | Inhibits enzyme activity; modulates signaling |
| 7-benzyl-2-thia-7-azaspiro[4.4]nonane | Exhibits cytotoxic effects against tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
